1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
109632-08-8
VCID:
VC20794762
InChI:
InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3
SMILES:
CCNCC(COC1=CC=C(C=C1)CCOC)O
Molecular Formula:
C14H23NO3
Molecular Weight:
253.34 g/mol
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
CAS No.: 109632-08-8
Cat. No.: VC20794762
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 109632-08-8 |
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 |
| Standard InChI Key | HYRRKPFGZHWUPQ-UHFFFAOYSA-N |
| SMILES | CCNCC(COC1=CC=C(C=C1)CCOC)O |
| Canonical SMILES | CCNCC(COC1=CC=C(C=C1)CCOC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator